molecular formula C9H10ClN3O B1478820 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-00-8

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1478820
CAS No.: 1853228-00-8
M. Wt: 211.65 g/mol
InChI Key: SOMGUNRZNPCIRE-UHFFFAOYSA-N
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Description

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a synthetically versatile chemical scaffold of significant interest in pharmaceutical research and development. Its primary research value lies in its role as a key synthetic intermediate for the preparation of novel therapeutic agents. This compound is specifically featured in patent literature as a core building block in the synthesis of potent IL-17A modulators . IL-17A is a pivotal cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, making inhibitors of this pathway a major focus of investigative therapeutics . The structure of the compound combines a chloropyrazine moiety, which offers a handle for further functionalization via cross-coupling reactions, with a conformationally restrained 2-oxa-5-azabicyclo[2.2.1]heptane system. This unique fused bicyclic scaffold, related to piperidine and other saturated nitrogen heterocycles, is often employed in drug discovery to modulate the physicochemical properties, potency, and selectivity of candidate molecules . As such, this compound provides medicinal chemists with a critical starting point for the exploration of structure-activity relationships and the development of new chemical entities targeting immunologic pathways. Its applications are strictly confined to laboratory research for the purpose of developing new pharmaceutical compounds.

Properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGUNRZNPCIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of bicyclic amines and features a chloropyrazine moiety, which is known for its biological relevance. The structural formula is represented as follows:

C10H10ClN3O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. It has been shown to act as an inhibitor of beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease, thus highlighting its potential neuroprotective effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting a possible role in treating infections caused by resistant pathogens.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways, although further investigation is required to elucidate these effects fully.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of the compound showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated a significant decrease in cell death and an increase in cell viability, suggesting potential applications in neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity compared to standard antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureBeta-secretase inhibitor, antimicrobial
3-(3-Chloropyrazin-2-yl)-6-methoxy-3-azabicyclo[3.1.1]heptaneSimilar structureModerate antimicrobial activity
2-Azabicyclo[2.2.1]heptane derivativesVarious derivativesDiverse biological activities including anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with the Same Bicyclic Core but Different Substituents

Compounds sharing the 2-oxa-5-azabicyclo[2.2.1]heptane core but differing in substituents highlight the impact of functional groups on properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 3-Chloropyrazine C₉H₉ClN₄O 224.65* Potential GABA analog; rigid scaffold
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Chloro-2-cyclopropylpyrimidine C₁₂H₁₄ClN₃O 251.71 Discontinued; pyrimidine-based ligand
tert-Butyl 5-carboxylate derivative tert-Butoxycarbonyl C₁₁H₁₇NO₅ 243.26 Backbone-constrained γ-amino acid

Notes:

  • The 3-chloropyrazine substituent in the target compound may enhance π-stacking interactions compared to pyrimidine or carboxylate derivatives .
  • The tert-butyl carboxylate variant is used in peptide mimetics due to its constrained geometry .

Bicyclic Systems with Varied Bridging Patterns

Alterations in ring size and bridge positions modulate conformational flexibility and bioactivity:

Compound Name Bicyclic System Key Features Pharmacological Relevance Reference
6-Oxa-3-azabicyclo[3.1.1]heptane 3.1.1 Bridged system Larger ring; reduced strain Intermediate in kinase inhibitors
2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride 4.1.0 Bridged system Seven-membered ring with bridgehead double bond Higher solubility (salt form)

Notes:

  • Salt forms (e.g., hydrochloride, oxalate) enhance aqueous solubility but may alter pharmacokinetics .

Stereochemical Variants

Enantiomeric purity significantly impacts biological activity:

Compound Name Stereochemistry Molecular Weight (g/mol) Application Reference
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1S,4S) configuration 193.68* Chiral intermediate in drug synthesis
Racemic 2-Oxa-5-azabicyclo[2.2.1]heptane Mixed enantiomers 129.16 Less selective in protein binding

Notes:

  • The (1S,4S) enantiomer is synthesized via optimized routes using 4R-hydroxy-l-proline as a chiral starting material .
  • Enantiopure derivatives are preferred in asymmetric catalysis and receptor-targeted drug design .

Physicochemical Properties and Salt Forms

Salt formation modifies solubility and stability:

Compound Name Salt Form Molecular Formula Solubility (mg/mL) Stability Reference
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate Oxalate salt C₇H₁₁NO₅ >10 (water) Hygroscopic
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Hydrochloride salt C₆H₁₀ClNO >20 (water) Stable at room temperature

Notes:

  • Hydrochloride salts are widely used in APIs due to high bioavailability .
  • Oxalate salts may offer controlled release but require stability testing under humid conditions .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the nucleophilic substitution or coupling of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative with a chloropyrazinyl-containing electrophile or precursor. The bicyclic core is often prepared or procured as the hydrochloride salt of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, which is then reacted under controlled conditions to attach the 3-chloropyrazin-2-yl substituent.

Detailed Preparation Method

A representative preparation method involves the following key steps:

  • Starting Materials:

    • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
    • 3-Chloropyrazin-2-yl-containing precursor (e.g., a chloropyrazinyl-substituted alkyl halide or activated intermediate)
    • Base such as triethylamine or N,N-diisopropylethylamine
    • Solvent: tetrahydrofuran (THF) or ethyl acetate for extraction
  • Reaction Conditions:

    • Mixing the bicyclic amine hydrochloride with the chloropyrazinyl precursor in the presence of a base to neutralize the hydrochloride and promote nucleophilic substitution.
    • The reaction is typically conducted in a sealed tube or flask under inert atmosphere.
    • Heating at elevated temperatures (e.g., 100°C to 130°C) for several hours (commonly 3 to 70 hours) to drive the substitution reaction to completion.
    • Use of molecular sieves to maintain anhydrous conditions and improve reaction efficiency.
  • Work-up and Purification:

    • After completion, the reaction mixture is cooled to room temperature.
    • The crude product is extracted with organic solvents such as ethyl acetate.
    • The organic layer is dried over anhydrous magnesium sulfate.
    • Solvent evaporation under reduced pressure yields crude product.
    • Purification is achieved by column chromatography on silica gel using eluents like ethyl acetate/methanol mixtures.
    • Final product isolation as a white solid.

Reaction Example with Yield Data

Parameter Details
Starting bicyclic amine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (94.26 mg, 0.69 mmol)
Chloropyrazinyl precursor (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl derivative (220 mg, 0.58 mmol)
Base Triethylamine (202 µL, 1.45 mmol)
Solvent None explicitly added; reaction performed in sealed tube
Temperature 130°C
Time 3 hours
Work-up Extraction with ethyl acetate, drying over MgSO4, solvent evaporation
Purification Silica gel chromatography (95:5 EtOAc/MeOH)
Yield 220 mg of purified product

This method efficiently couples the bicyclic amine with the chloropyrazinyl moiety under relatively mild conditions, yielding the target compound in good purity and yield.

Synthetic Versatility and Functionalization

The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a platform for diverse functionalization, including attachment of various substituents at the C-3 position. Starting from chiral precursors such as 4R-hydroxy-L-proline, synthetic routes enable the preparation of backbone-constrained analogues with different alkyl or aryl groups, including heteroaryl substituents like chloropyrazinyl. This approach allows for the design of analogues with potential pharmaceutical relevance.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Yield Notes
Bicyclic amine preparation (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Commercially available or synthesized Chirality controlled
Coupling with chloropyrazinyl Reaction with chloropyrazinyl precursor + base in sealed tube 62.8% yield (example) 130°C, 3 h, molecular sieves optional
Work-up and purification Extraction, drying, silica gel chromatography Pure white solid product Use of EtOAc/MeOH eluents
Alternative core synthesis Pd-catalyzed aminoacyloxylation of cyclopentenes Efficient core construction Enables diverse functionalization

Q & A

Basic: What synthetic routes are commonly employed for 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do they differ in efficiency?

Answer:
The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. Key steps include:

  • N-protection (e.g., Cbz or Boc groups) to stabilize intermediates.
  • Esterification using SOCl₂/MeOH instead of toxic diazomethane for safety .
  • Tosylation of hydroxyl groups to enable cyclization.
  • Cyclization via NaOMe-mediated elimination to form the bicyclic core.
  • Deprotection (e.g., catalytic hydrogenation for Cbz removal).

Efficiency Comparison:

MethodStepsTotal YieldKey Improvements
Portoghese (1971)759%N-Benzoyl protection
Sun (2006)6N/ABoc protection
Improved Cbz Method 670%Safer reagents, scalable

The Cbz-protected route ( ) offers higher yield, lower cost (NaBH₄ instead of LiBH₄), and safer conditions .

Basic: Which spectroscopic techniques are critical for confirming stereochemistry and purity?

Answer:

  • 1H/13C NMR : Identifies rotamers (e.g., δ 3.43–3.47 ppm for bridgehead protons) and confirms stereochemistry via coupling patterns .
  • HRMS : Validates molecular formula (e.g., [M+H]+ = 100.0757 for the bicyclic core) .
  • Optical Rotation : Measures enantiomeric purity (e.g., [α]²⁰_D = +104.2° for (1S,4S)-isomer) .
  • 2D NMR (COSY/NOESY) : Resolves signal splitting in cycloadducts (e.g., exchange phenomena in ) .

Advanced: How can researchers optimize reaction conditions for introducing the 3-chloropyrazine moiety?

Answer:
The 3-chloropyrazine group is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling. Key considerations:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst : Pd/C or CuI for Ullmann-type couplings .
  • Temperature : 80–100°C for SNAr; room temperature for metal-catalyzed reactions.

Example Protocol ():

  • React bicyclic amine hydrochloride with imidazole carbonyl chloride in THF.
  • Yield: 60% after purification .

Advanced: What methodologies address low regioselectivity in functionalizing the bicyclic framework?

Answer:

  • Directing Groups : Install temporary groups (e.g., esters) to steer reactivity.
  • Catalysts : Ru complexes enable [2+2] cycloadditions with moderate regioselectivity () .
  • Temperature Control : Lower temps (−20°C) reduce competing pathways.

Regioselectivity Data ():

Alkyne SubstrateProduct Ratio (Major:Minor)Yield
Phenylacetylene3:185%
Ethyl propiolate2:190%

Advanced: How should contradictory NMR data (e.g., signal splitting) be analyzed?

Answer:

  • Variable Temperature NMR : Reduces signal broadening caused by rotamers (e.g., bicyclic morpholine in ) .
  • 2D Techniques : NOESY confirms spatial proximity of protons; HSQC correlates 1H-13C signals.
  • Comparative Analysis : Match spectra with literature (e.g., δ 4.50 ppm for bridgehead protons in vs. 4.73 ppm in ) .

Advanced: What in vitro assays evaluate bioactivity, and how are SAR studies designed?

Answer:

  • Antimalarial Testing : Plasmodium falciparum cultures (IC₅₀ determination, ) .
  • Cytotoxicity : HepG2 or HEK293 cells to assess selectivity.
  • SAR Design : Vary substituents (e.g., pyrazine vs. pyrimidine) and measure logP, solubility, and target binding (docking studies).

Bioactivity Data ():

DerivativeIC₅₀ (Plasmodium)LogP
Imidazole-carbonyl0.5 µM1.8
Pyridine analog>10 µM2.3

Basic: What are the advantages of using NaBH₄ over LiBH₄ in synthesis?

Answer:

  • Cost : NaBH₄ is cheaper and more accessible.
  • Safety : Avoids pyrophoric risks associated with LiBH₄.
  • Efficiency : NaBH₄ achieves quantitative reduction of esters to alcohols ( ) .

Advanced: How does N-protecting group choice (Cbz vs. Boc) impact synthesis?

Answer:

GroupDeprotection MethodYieldCompatibility
CbzH₂/Pd-C100%Acid-sensitive intermediates
BocTFA85%Base-sensitive steps

The Cbz group enables mild deprotection and is preferred for acid-labile substrates ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

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